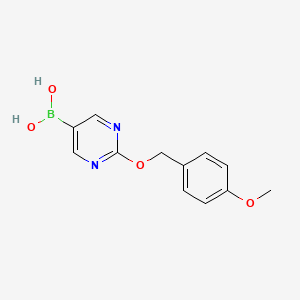

2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-[(4-methoxyphenyl)methoxy]pyrimidin-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BN2O4/c1-18-11-4-2-9(3-5-11)8-19-12-14-6-10(7-15-12)13(16)17/h2-7,16-17H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOPLKCYKQDZCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)OCC2=CC=C(C=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675125 | |

| Record name | {2-[(4-Methoxyphenyl)methoxy]pyrimidin-5-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-72-5 | |

| Record name | B-[2-[(4-Methoxyphenyl)methoxy]-5-pyrimidinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(4-Methoxyphenyl)methoxy]pyrimidin-5-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid

CAS Number: 1217500-72-5

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid, a key building block in modern medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and applications, with a particular focus on its role in the construction of complex bioactive molecules. This guide emphasizes the practical aspects of utilizing this reagent, including detailed experimental protocols, analytical characterization, and a discussion of its strategic importance in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Importance of Pyrimidine Boronic Acids in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds, including a number of approved drugs.[1][2][3] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. Consequently, the development of synthetic methodologies that allow for the facile and diverse functionalization of the pyrimidine ring is of paramount importance to the drug discovery process.

This compound has emerged as a valuable reagent in this context. The boronic acid moiety at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide array of (hetero)aryl halides.[4] The 4-methoxybenzyl (PMB) ether at the 2-position acts as a stable protecting group that can be readily cleaved under specific conditions, providing a route to further functionalization. This combination of a reactive boronic acid and a protected hydroxyl group makes this compound a strategic building block for the synthesis of complex, multi-substituted pyrimidine derivatives with therapeutic potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in chemical synthesis.

| Property | Value |

| CAS Number | 1217500-72-5 |

| Molecular Formula | C₁₂H₁₃BN₂O₄ |

| Molecular Weight | 260.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol. |

| Stability and Storage | Like many boronic acids, this compound can be susceptible to dehydration to form the corresponding boroxine (a cyclic trimer anhydride) and protodeboronation under certain conditions.[5] It is recommended to store the solid in a tightly sealed container under an inert atmosphere at -20°C for long-term stability. For short-term storage, 2-8°C is acceptable. Solutions should be prepared fresh whenever possible. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction on the corresponding 5-bromo-2-(4-methoxybenzyloxy)pyrimidine precursor, followed by quenching with a borate ester. This method is a well-established and reliable route for the preparation of aryl and heteroaryl boronic acids.[3]

Synthetic Pathway

References

An In-depth Technical Guide to 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid: A Keystone Reagent in Modern Medicinal Chemistry

This guide provides an in-depth technical overview of 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid, a critical building block for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and pivotal applications, with a focus on the causal relationships behind experimental choices and protocols designed for robust, reproducible outcomes.

Core Molecular Profile and Physicochemical Properties

This compound is a specialized heterocyclic organic compound. Its utility in medicinal chemistry is derived from the unique combination of a pyrimidine core, a boronic acid functional group, and a 4-methoxybenzyl (PMB) protecting group. This structure is primed for strategic C-C bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.

The molecular weight of this compound is 260.05 g/mol , with a molecular formula of C12H13BN2O4 [1]. Understanding these fundamental properties is the first step in its effective application.

| Property | Value | Reference(s) |

| Molecular Formula | C12H13BN2O4 | [1] |

| Molecular Weight | 260.05 g/mol | [1] |

| CAS Number | 1217500-72-5 | [1] |

| Appearance | Typically an off-white to white solid/powder | General knowledge |

| Solubility | Soluble in organic solvents like DMSO and methanol | General knowledge |

| Storage Conditions | Sealed, dry, at room temperature for short-term; -20°C for long-term to prevent degradation | [1][2] |

The presence of the boronic acid group makes the molecule susceptible to degradation pathways like dehydration to form boroxines (cyclic trimers) and protodeboronation[2]. The 4-methoxybenzyl ether serves as a protecting group for the 2-position oxygen on the pyrimidine ring, which can be selectively removed under specific acidic or oxidative conditions, offering a subsequent site for further molecular elaboration. This strategic protection is a key consideration in multi-step synthetic campaigns.

Synthesis and Chemical Reactivity

The synthesis of pyrimidine boronic acids typically involves a lithium-halogen exchange reaction on a brominated pyrimidine precursor, followed by quenching with a borate ester.

A generalized synthetic pathway is illustrated below. The choice of a highly reactive organolithium reagent like n-butyllithium (n-BuLi) necessitates cryogenic temperatures (-78 °C) to control reactivity and prevent side reactions. The subsequent reaction with an electrophilic boron source, such as triisopropyl borate, forms the boronic ester, which is then hydrolyzed to the desired boronic acid.

Caption: Generalized workflow for the synthesis of pyrimidine-5-boronic acids.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures that are often the core of modern pharmaceuticals[3][4].

The pyrimidine scaffold is a well-established pharmacophore found in a vast number of therapeutic agents, including kinase inhibitors used in anti-cancer therapies[3][5][6]. The ability to use this boronic acid to readily install a substituted pyrimidine moiety is therefore of high value in drug discovery programs for generating compound libraries for high-throughput screening[3][7].

Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The choice of catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₂CO₃), and solvent system is critical for reaction efficiency and must be optimized for specific substrates[8][9][10]. The base is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Disclaimer: This is a generalized protocol. Optimization is required based on the specific aryl/heteroaryl halide substrate and reaction scale.

Materials:

-

Aryl or Heteroaryl Halide (e.g., Bromide or Iodide) (1.0 equivalent)

-

This compound (1.2 equivalents)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equivalents)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 ratio), degassed

Procedure:

-

Vessel Preparation: To a flame-dried reaction vessel (e.g., microwave vial or Schlenk flask), add the aryl halide, this compound, potassium carbonate, and Pd(PPh₃)₄.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe.

-

Reaction: Place the mixture in a preheated oil bath or microwave reactor at a set temperature (typically 85-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Significance in Drug Discovery and Development

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry due to its presence in nucleobases and its ability to form key hydrogen bonds with biological targets. Boronic acids themselves are also gaining prominence, with several boron-containing drugs approved by the FDA[3].

The use of this compound provides a direct route to novel pyrimidine-containing compounds. These are actively investigated as inhibitors of various protein kinases, which are critical targets in oncology[5][7][11]. For example, pyrimidine derivatives have been explored as inhibitors of p97/VCP, an ATPase involved in protein homeostasis that is a promising target in cancer therapy[11]. This reagent allows for the systematic exploration of the chemical space around the pyrimidine core, facilitating structure-activity relationship (SAR) studies essential for lead optimization.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its well-defined physicochemical properties and predictable reactivity in the robust Suzuki-Miyaura coupling reaction provide medicinal chemists with a reliable method for synthesizing complex, biologically active molecules. A thorough understanding of its handling, synthesis, and application protocols, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.

References

- 1. This compound - CAS:1217500-72-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic Acid

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry and drug development. Its unique structure, featuring a pyrimidine core functionalized with a boronic acid moiety, renders it an invaluable reagent for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[1][2] This allows for the strategic formation of carbon-carbon bonds, enabling the construction of complex molecular architectures found in numerous biologically active compounds.[1][3] The 4-methoxybenzyl (PMB) ether at the 2-position serves as a stable and reliable protecting group that can be selectively removed under specific conditions.[4][5] This guide provides a comprehensive, in-depth technical overview of a robust and efficient synthetic pathway to this compound, designed for researchers, scientists, and drug development professionals. We will delve into the strategic selection of the synthesis route, provide detailed, step-by-step experimental protocols, and explain the critical causality behind key experimental choices to ensure reproducibility and success.

Synthetic Strategy: A Strategic Retrosynthetic Analysis

The synthesis of this compound can be approached from two primary retrosynthetic pathways. The selection of the optimal route is critical for maximizing efficiency, yield, and purity while minimizing operational complexity.

Route A involves a late-stage borylation. This pathway begins with the protection of a 2-hydroxypyrimidine derivative or, more commonly, the substitution of a 2-halopyrimidine with 4-methoxybenzyl alcohol. This is followed by halogenation at the 5-position and a subsequent lithium-halogen exchange or palladium-catalyzed reaction to install the boronic acid group.

Route B employs an early-stage borylation strategy. This more convergent approach starts with a pre-functionalized pyrimidine, 2-chloropyrimidine-5-boronic acid, which serves as a versatile intermediate. The final step involves a nucleophilic aromatic substitution (SNAr) to displace the C2-chloro substituent with the 4-methoxybenzyl alkoxide.

After careful consideration of efficiency and convergency, this guide will focus on Route B . This pathway is generally more efficient as it builds complexity from a readily accessible, functionalized core, reducing the number of linear steps and potential for yield loss.

Detailed Experimental Protocol

This section outlines the step-by-step synthesis, beginning with the preparation of the key intermediate followed by its conversion to the final product.

Part 1: Synthesis of 2-Chloropyrimidine-5-boronic acid

The foundational intermediate is synthesized from 5-bromo-2-chloropyrimidine via a lithium-halogen exchange followed by borylation. The choice of a mixed solvent system (THF/Toluene) and cryogenic temperatures is critical for the stability of the highly reactive lithiated pyrimidine intermediate.

Reaction Workflow:

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, dissolve 5-bromo-2-chloropyrimidine (1.0 eq) in a 4:1 mixture of anhydrous tetrahydrofuran (THF) and toluene.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. The choice of -78 °C is crucial to prevent decomposition of the lithiated intermediate and unwanted side reactions. Stir the resulting mixture at -78 °C for 4 hours.[6][7]

-

Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise. The borate ester acts as the electrophilic boron source. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Workup and Isolation: Cool the reaction mixture in an ice bath and carefully quench by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether to remove neutral organic byproducts. The aqueous layer, containing the boronate salt, is then carefully acidified to a pH of 2-3 using 1N HCl. This protonates the boronate to form the desired boronic acid, which will precipitate or can be extracted.[6]

-

Purification: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-chloropyrimidine-5-boronic acid, typically as a white solid.[6][7]

Part 2: Synthesis of this compound

This final step involves a nucleophilic aromatic substitution (SNAr) reaction. The alkoxide of 4-methoxybenzyl alcohol, generated in situ, displaces the chloride at the C2 position of the pyrimidine ring. The electron-deficient nature of the pyrimidine ring facilitates this reaction.[8]

Reaction Workflow:

Step-by-Step Methodology:

-

Alkoxide Formation: In a flame-dried flask under an argon atmosphere, add anhydrous N,N-dimethylformamide (DMF) or THF. Add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) carefully. Cool the suspension to 0 °C and add 4-methoxybenzyl alcohol (1.1 eq) dropwise. The use of a strong, non-nucleophilic base like NaH is essential to fully deprotonate the alcohol, forming the highly nucleophilic alkoxide.[4] Allow the mixture to stir at room temperature for 30 minutes until hydrogen gas evolution ceases.

-

SNAr Reaction: Add 2-chloropyrimidine-5-boronic acid (1.0 eq) to the alkoxide solution. Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup and Extraction: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the described synthetic protocol. Note that yields are dependent on scale and optimization of reaction conditions.

| Step | Starting Material | Key Reagents | Solvent | Temp. | Typical Yield |

| 1 | 5-Bromo-2-chloropyrimidine | n-BuLi, Triisopropyl borate | THF/Toluene | -78 °C | 70-80%[6] |

| 2 | 2-Chloropyrimidine-5-boronic acid | 4-Methoxybenzyl alcohol, NaH | DMF or THF | 60-80 °C | 65-85% |

Scientific Rationale and Trustworthiness

This protocol constitutes a self-validating system through several key principles:

-

Orthogonality: The lithium-halogen exchange is performed at cryogenic temperatures to ensure kinetic control and prevent side reactions. The subsequent SNAr reaction is conducted at elevated temperatures under thermodynamic control, ensuring that the two distinct reactive steps do not interfere with one another.

-

Mechanism-Driven Choices: The use of n-BuLi is standard for efficient lithium-halogen exchange on aryl halides. The selection of NaH for alkoxide formation ensures complete deprotonation without introducing competing nucleophiles.[4] The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms activates the C2 position for the SNAr reaction, providing a strong mechanistic basis for the final step.[8]

-

In-Process Controls: The protocol's reliability is enhanced by recommending monitoring via TLC or LC-MS. This allows the researcher to confirm the consumption of starting material and the formation of the product before proceeding to the workup, preventing unnecessary loss of material.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. chem.ucla.edu [chem.ucla.edu]

- 6. 2-CHLOROPYRIMIDINE-5-BORONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. 2-CHLOROPYRIMIDINE-5-BORONIC ACID | 1003845-06-4 [chemicalbook.com]

- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

A Technical Guide to the Stability and Storage of 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid

Abstract

2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid is a pivotal building block in contemporary drug discovery and organic synthesis, valued for its role in constructing complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling. However, the inherent chemical liabilities of the boronic acid functional group necessitate a comprehensive understanding of its stability profile to ensure its integrity, reproducibility in experimental outcomes, and long-term viability as a chemical asset. This technical guide provides an in-depth analysis of the factors governing the stability of this compound, detailing its principal degradation pathways, and offering field-proven protocols for its optimal storage and handling. This document is intended for researchers, scientists, and drug development professionals who utilize this reagent and seek to mitigate the risks associated with its instability.

Introduction: The Duality of Reactivity and Instability

Boronic acids are integral to modern synthetic chemistry, yet their utility is intrinsically linked to their potential for degradation.[1] The boron atom's electron-deficient nature, which makes it an excellent participant in transmetalation cycles for cross-coupling reactions, also renders it susceptible to various degradation pathways. For a substituted pyrimidine boronic acid like this compound, the electronic properties of the heterocyclic ring system and the benzyloxy substituent further modulate its stability. Understanding these nuances is not merely an academic exercise but a practical necessity for ensuring the quality of starting materials and the ultimate success of a synthetic campaign.

This guide will dissect the core stability challenges associated with this compound, namely intermolecular dehydration to form boroxines and protodeboronation. We will explore the mechanistic underpinnings of these processes and translate this knowledge into actionable storage and handling strategies.

Key Degradation Pathways

The long-term stability of this compound is primarily challenged by two well-documented degradation pathways common to arylboronic acids.

Boroxine Formation: The Dehydration Cascade

Boronic acids can undergo intermolecular dehydration, a reversible process, to form cyclic trimeric anhydrides known as boroxines.[1][2] This condensation reaction releases three molecules of water for every three molecules of boronic acid that trimerize.[2][3] While often reversible in the presence of water, the formation of boroxines can be problematic as it alters the stoichiometry of the active boronic acid species, potentially impacting reaction kinetics and yields.[4] The equilibrium between the boronic acid and its corresponding boroxine is highly sensitive to the presence of water.[2]

The formation of boroxine is an entropically driven process due to the release of water molecules.[2] This process can be accelerated by exhaustive drying or thermal stress.[5]

Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.

Protodeboronation: Cleavage of the Carbon-Boron Bond

Protodeboronation is a significant and often irreversible degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6] This reaction essentially destroys the boronic acid, converting it into the corresponding arene, in this case, 2-(4-methoxybenzyloxy)pyrimidine. This process is a known side reaction in cross-coupling reactions but can also occur during storage, particularly under non-optimal conditions.[7]

The propensity for protodeboronation is influenced by several factors, including:

-

pH: The reaction can be catalyzed by both acid and base.[6][8] For heteroaromatic boronic acids, the speciation of the molecule at different pH values can dramatically affect its stability.[6]

-

Temperature: Elevated temperatures can accelerate the rate of protodeboronation.

-

Moisture: Water can act as the proton source for the reaction.[9]

-

Presence of Metals: Trace metal impurities can sometimes catalyze this degradation.[7]

The mechanism can be complex, but a simplified representation involves the protonolysis of the C-B bond.[7] For heteroaromatic systems containing basic nitrogen atoms, zwitterionic intermediates can form under neutral pH conditions, which may lead to rapid, unimolecular fragmentation of the C-B bond.[6]

Caption: Simplified workflow of the protodeboronation degradation pathway.

Recommended Storage and Handling Protocols

Adherence to stringent storage and handling protocols is paramount to preserving the chemical integrity of this compound. The following recommendations are based on established best practices for arylboronic acids.

Optimal Storage Conditions

The primary goal of storage is to mitigate exposure to moisture, heat, light, and atmospheric oxygen.

| Parameter | Condition | Rationale |

| Temperature | -20°C for long-term storage; 2-8°C for short-term.[1][10] | Reduces the rate of all chemical degradation pathways, including protodeboronation. |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen).[11] | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.[12] |

| Container | Tightly sealed, opaque container. | Prevents ingress of moisture and air. Opaque containers protect against photolytic degradation. |

| Moisture | Store in a desiccator or dry box. | Boronic acids are often hygroscopic; minimizing water exposure prevents boroxine formation and protodeboronation.[11] |

Safe Handling Procedures

Proper handling techniques in the laboratory are crucial to prevent contamination and degradation during use.

-

Inert Atmosphere Handling: Whenever possible, handle the solid material in a glove box or under a stream of inert gas.

-

Minimize Exposure: Only remove the amount of material needed for the experiment. Avoid returning unused material to the original container to prevent contamination.

-

Rapid Use in Solution: Boronic acids can be less stable in solution. Prepare solutions immediately before use and avoid prolonged storage. If storage is necessary, use an anhydrous solvent and store under an inert atmosphere at low temperature.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. The compound may cause skin, eye, and respiratory irritation.[13][14]

Experimental Workflow: Assessing Compound Stability

To ensure the quality of this compound, particularly for long-term studies or after extended storage, a stability assessment is recommended. A straightforward method utilizes Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.

Protocol: ¹H NMR Stability Assay

This protocol provides a quantitative method to assess the purity of the boronic acid over time.

-

Preparation of Stock Standard: Accurately weigh a stable, non-volatile internal standard (e.g., 1,3,5-trimethoxybenzene) and dissolve it in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) to create a stock solution of known concentration.

-

Sample Preparation (Time Point Zero):

-

Accurately weigh approximately 5-10 mg of this compound into an NMR tube.

-

Record the exact mass.

-

Add a precise volume (e.g., 0.5 mL) of the internal standard stock solution to the NMR tube.

-

Ensure complete dissolution.

-

-

NMR Acquisition (Time Point Zero):

-

Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficient for full relaxation of all relevant protons (typically 5 times the longest T₁).

-

-

Storage and Subsequent Time Points:

-

Store the bulk solid material under the desired test conditions (e.g., -20°C, room temperature, 40°C).

-

At predetermined intervals (e.g., 1, 3, 6, 12 months), prepare a new NMR sample following the procedure in step 2.

-

-

Data Analysis:

-

Identify a well-resolved proton signal for the boronic acid and one for the internal standard.

-

Integrate both signals.

-

Calculate the molar ratio of the boronic acid to the internal standard at each time point. A decrease in this ratio indicates degradation.

-

The percentage of remaining boronic acid can be calculated relative to the initial time point.

-

Caption: A generalized experimental workflow for assessing chemical stability.

Conclusion

While this compound is a powerful synthetic tool, its stability is not absolute. The primary degradation pathways of boroxine formation and protodeboronation are inherent to its chemical nature. However, by understanding these liabilities and implementing rigorous storage and handling protocols, researchers can significantly extend the shelf-life and ensure the quality of this valuable reagent. The core principles of maintaining a cold, dry, and inert environment are the most effective strategies to mitigate degradation. Regular quality assessment, especially for critical applications, provides an essential layer of confidence in experimental outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protodeboronation - Wikipedia [en.wikipedia.org]

- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 109299-78-7|Pyrimidin-5-ylboronic acid|BLD Pharm [bldpharm.com]

- 11. fishersci.com [fishersci.com]

- 12. pnas.org [pnas.org]

- 13. angenechemical.com [angenechemical.com]

- 14. fishersci.com [fishersci.com]

The Ascendancy of Pyrimidine Boronic Acids in Modern Medicinal Chemistry: A Technical Guide

Abstract

The convergence of heterocyclic chemistry and boron-based functionalities has catalyzed a new era in drug discovery. Among the myriad of molecular scaffolds, pyrimidine boronic acids have emerged as a class of compounds with exceptional versatility and therapeutic potential. Their unique electronic properties, coupled with the ability of the boronic acid moiety to form reversible covalent bonds with biological nucleophiles, has positioned them as powerful tools in the medicinal chemist's armamentarium. This in-depth technical guide provides a comprehensive overview of the applications of pyrimidine boronic acids in medicinal chemistry, with a focus on their synthesis, mechanism of action, and therapeutic applications in oncology, neurology, and infectious diseases. We will delve into the causality behind experimental choices, provide detailed protocols, and explore the future landscape of this promising class of molecules.

Introduction: The Unique Chemical Persona of Pyrimidine Boronic Acids

The pyrimidine ring, a fundamental component of nucleic acids, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its nitrogen atoms act as hydrogen bond acceptors, and the ring system can be readily functionalized to modulate physicochemical properties and target interactions.[3][4] The introduction of a boronic acid [-B(OH)2] group onto the pyrimidine core imparts a unique set of characteristics that are highly advantageous for drug design.

Boronic acids are Lewis acids that can reversibly form covalent bonds with diols, including the hydroxyl groups of serine, threonine, and tyrosine residues in proteins.[5][6] This reversible covalent inhibition mechanism offers a distinct advantage over traditional non-covalent inhibitors, often leading to enhanced potency and prolonged duration of action.[7][8] The pyrimidine ring, with its electron-withdrawing nature, can influence the pKa of the boronic acid, fine-tuning its reactivity and selectivity towards specific biological targets.

Diagram 1: General Structure of a Pyrimidine Boronic Acid

Caption: General chemical structure of a substituted pyrimidine boronic acid.

Synthetic Strategies: Crafting the Molecular Architecture

The synthesis of pyrimidine boronic acids is a critical aspect of their application in drug discovery. The choice of synthetic route often depends on the desired substitution pattern and the stability of the target molecule.

Suzuki-Miyaura Cross-Coupling: A Workhorse Reaction

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of pyrimidine boronic esters.[9] This method typically involves the reaction of a halopyrimidine with a diboron reagent, such as bis(pinacolato)diboron (B2pin2).

Experimental Protocol: Synthesis of 2-Chloropyrimidine-5-Boronic Acid Pinacol Ester [10]

-

Reaction Setup: To a reaction flask, add 5-bromo-2-chloropyrimidine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

-

Solvent and Catalyst: Add dioxane as the solvent, followed by the addition of a palladium catalyst, such as Pd(dppf)Cl2 (0.03 equiv).

-

Reaction Conditions: Heat the mixture to 80°C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography to yield the desired 2-chloropyrimidine-5-boronic acid pinacol ester.

Lithium-Halogen Exchange: A Direct Approach

For the synthesis of the free boronic acids, a common method is the lithium-halogen exchange of a bromopyrimidine followed by quenching with a trialkyl borate.

Experimental Protocol: Synthesis of (2-Aminopyrimidin-5-yl)boronic Acid [11][12]

-

Starting Material: Begin with 2-amino-5-bromopyrimidine. The amino group is often protected, for instance, by in situ bis-silylation using TMSCl.[11]

-

Lithium-Halogen Exchange: Dissolve the protected 2-amino-5-bromopyrimidine in an anhydrous solvent like THF and cool to -78°C. Add n-butyllithium (n-BuLi) dropwise to perform the lithium-halogen exchange.

-

Borylation: Quench the resulting lithiated species with a trialkyl borate, such as triisopropyl borate [B(O-iPr)3].

-

Hydrolysis and Deprotection: Acidic workup with an aqueous acid (e.g., HCl) hydrolyzes the borate ester and removes the protecting groups to yield the desired (2-aminopyrimidin-5-yl)boronic acid.

-

Isolation: The water-soluble boronic acid can be isolated through a carefully designed acid-base extraction sequence.[11]

Diagram 2: Synthetic Workflow for Pyrimidine Boronic Acids

Caption: Key synthetic routes to pyrimidine boronic acids and their esters.

Applications in Oncology: Targeting Cancer's Achilles' Heel

The dysregulation of cellular signaling pathways is a hallmark of cancer, and kinases are central players in these pathways. Pyrimidine boronic acids have proven to be valuable scaffolds for the development of potent and selective kinase inhibitors.

Inhibition of Valosin-Containing Protein (VCP/p97)

Valosin-containing protein (VCP), also known as p97, is an ATPase that plays a critical role in protein homeostasis and is a promising target in cancer therapy.[13] A series of novel p97 inhibitors with a pyrimidine core containing a boronic acid moiety have been designed and synthesized.[14]

One such compound, compound 17 from a published study, exhibited an IC50 of 54.7 nM against p97.[14] In cellular assays, this compound demonstrated potent anti-proliferative activity against non-small cell lung cancer (A549) and multiple myeloma (RPMI8226) cell lines with IC50 values of 2.80 µM and 0.86 µM, respectively.[14] The boronic acid moiety is believed to form a covalent adduct with a key residue in the active site of p97, leading to its inhibition.

| Compound | Target | Enzymatic IC50 (nM) | A549 Cell IC50 (µM) | RPMI8226 Cell IC50 (µM) | Reference |

| Compound 17 | VCP/p97 | 54.7 | 2.80 | 0.86 | [14] |

Covalent Inhibition of Serine Proteases

Serine proteases are a large family of enzymes involved in various physiological and pathological processes, including cancer progression.[15] Peptide boronic acids have been extensively studied as potent inhibitors of serine proteases, where the boronic acid mimics the tetrahedral transition state of peptide bond hydrolysis.[6][16] The incorporation of a pyrimidine scaffold can enhance the drug-like properties and selectivity of these inhibitors.

Neurological Disorders: A New Frontier

The application of pyrimidine-based compounds in neurodegenerative diseases is an emerging area of research.[12] The ability of certain pyrimidine derivatives to cross the blood-brain barrier makes them attractive candidates for targeting central nervous system disorders.

A recent study explored pyrimidine-morpholine hybrids as potent cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[12] The synthesis of these compounds utilized a Suzuki-Miyaura cross-coupling reaction with various boronic acids to introduce structural diversity.[12] This highlights the utility of pyrimidine boronic acids as key building blocks in the discovery of novel therapeutics for neurological disorders.

Infectious Diseases: Combating Microbial Threats

The pyrimidine scaffold is a well-established pharmacophore in anti-infective drug discovery.[7][17] Pyrimidine derivatives have demonstrated a broad spectrum of activity against bacteria, viruses, and fungi.[10][18]

The antiviral activity of some pyrimidine analogues has been linked to the inhibition of viral replication by interfering with de novo pyrimidine biosynthesis.[14] While direct applications of pyrimidine boronic acids as anti-infective agents are still in the early stages of exploration, their role as versatile synthetic intermediates in the creation of novel anti-infective compounds is significant.

The Rise of Pyrimidine Boronic Acid-Based PROTACs

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that induces the degradation of target proteins rather than simply inhibiting them.[19][20][21] A PROTAC is a heterobifunctional molecule consisting of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker.

The design of PROTACs often involves the use of versatile building blocks, and pyrimidine boronic acids are well-suited for this purpose. Their ability to be readily functionalized allows for the attachment of linkers and E3 ligase ligands. While specific examples of pyrimidine boronic acid-based PROTACs are still emerging in the literature, the principles of PROTAC design suggest their significant potential in this field.

Diagram 3: General Structure of a PROTAC

Caption: The tripartite structure of a Proteolysis-Targeting Chimera (PROTAC).

Pharmacokinetics and Toxicology: A Critical Assessment

A crucial aspect of drug development is the evaluation of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity.[22][23]

ADME Profile

The physicochemical properties of pyrimidine boronic acids, such as their solubility and pKa, can be modulated by modifying the substituents on the pyrimidine ring.[3][4] In silico ADME predictions are often employed in the early stages of drug discovery to guide the design of compounds with favorable pharmacokinetic profiles.[22][23][24]

Toxicity Considerations

While boron-containing compounds were once viewed with suspicion regarding their toxicity, this perception has been largely demystified.[25] However, it is essential to conduct thorough toxicological studies for any new drug candidate. Some arylboronic acids have shown potential for in vitro mutagenicity, but subsequent in vivo studies have often not confirmed these findings, suggesting that they may be managed according to standard impurity guidelines.[26] As with any drug development program, a comprehensive assessment of the in vivo toxicity of pyrimidine boronic acids is imperative.[27]

Future Perspectives and Conclusion

The field of medicinal chemistry is in a constant state of evolution, and pyrimidine boronic acids are at the forefront of this progress. Their unique combination of a privileged heterocyclic scaffold and a versatile boronic acid moiety has unlocked new avenues for the design of highly potent and selective therapeutic agents.

Future research will likely focus on:

-

Expansion into new therapeutic areas: Exploring the potential of pyrimidine boronic acids in a wider range of diseases.

-

Development of novel synthetic methodologies: Creating more efficient and scalable routes to access a greater diversity of pyrimidine boronic acid derivatives.

-

Advanced drug delivery systems: Designing innovative strategies to enhance the delivery and targeting of these compounds.

-

Elucidation of novel mechanisms of action: Uncovering new biological targets and pathways modulated by pyrimidine boronic acids.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. scialert.net [scialert.net]

- 5. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 8. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Page loading... [wap.guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of the serine proteases leukocyte elastase, pancreatic elastase, cathepsin G, and chymotrypsin by peptide boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src [mdpi.com]

- 20. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. semanticscholar.org [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Toxicology | MuriGenics [murigenics.com]

The Strategic Utility of 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Medicinal Chemists

Abstract

In the landscape of contemporary drug discovery, the pyrimidine scaffold remains a cornerstone of medicinal chemistry, featuring prominently in a multitude of clinically approved therapeutics.[1][2] Its value is further amplified when functionalized with versatile moieties that enable efficient molecular elaboration. 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid has emerged as a particularly valuable building block, synergizing the privileged pyrimidine core with the synthetic flexibility of a boronic acid functional group. This guide provides a comprehensive technical overview of this reagent, from its synthesis and physicochemical properties to its strategic application in the construction of complex molecular architectures, with a particular focus on the development of potent kinase inhibitors. Detailed experimental protocols, causality-driven explanations, and data-driven insights are presented to empower researchers in leveraging this reagent for accelerated drug discovery programs.

Introduction: The Pyrimidine Scaffold and the Power of Boronic Acids

The pyrimidine ring is a fundamental heterocyclic motif in a vast array of biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents. Its nitrogen atoms can engage in crucial hydrogen bonding interactions with biological targets, and the ring system serves as a versatile scaffold for the presentation of diverse pharmacophoric elements.

The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has revolutionized the synthesis of complex organic molecules. Boronic acids and their derivatives are key players in these transformations, offering a stable, readily accessible, and functionally tolerant means of forming carbon-carbon bonds. The strategic placement of a boronic acid on the pyrimidine ring, as in this compound, provides a powerful tool for the direct installation of this important heterocycle into drug candidates.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use and storage.

| Property | Value |

| CAS Number | 1217500-72-5 |

| Molecular Formula | C₁₂H₁₃BN₂O₄ |

| Molecular Weight | 260.05 g/mol |

| Appearance | White to off-white solid |

| Storage | Store at 2-8°C, protect from moisture and light |

Boronic acids are known to be susceptible to dehydration, which can lead to the formation of cyclic trimeric anhydrides (boroxines). This process is often reversible in the presence of water. To ensure the integrity of the reagent, it is crucial to store it in a tightly sealed container in a dry and cool environment.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, typically starting from a readily available pyrimidine precursor. The following protocol is a representative and validated method.

Rationale for the Synthetic Strategy

The chosen synthetic route begins with the protection of a hydroxyl group on the pyrimidine ring, followed by a halogen-metal exchange and subsequent borylation. This strategy is employed to ensure regioselective introduction of the boronic acid moiety at the 5-position and to prevent side reactions. The 4-methoxybenzyl (PMB) group is an excellent choice for protecting the hydroxyl group due to its stability under the basic and organometallic conditions of the subsequent steps and its relatively mild deprotection conditions.

Detailed Experimental Protocol

Step 1: Protection of 5-Bromo-2-hydroxypyrimidine

-

To a solution of 5-bromo-2-hydroxypyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

To this suspension, add 4-methoxybenzyl chloride (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60°C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-(4-methoxybenzyloxy)pyrimidine.

Step 2: Borylation via Lithium-Halogen Exchange

-

Dissolve 5-bromo-2-(4-methoxybenzyloxy)pyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70°C.

-

Stir the mixture at -78°C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78°C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by trituration with a mixture of diethyl ether and hexanes or by column chromatography to yield this compound.

Application in Drug Discovery: Synthesis of VCP/p97 Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors, a major class of anticancer drugs.[3] Valosin-containing protein (VCP)/p97, an ATPase, has emerged as a promising target in cancer therapy due to its critical role in protein homeostasis.[1][2] Novel pyrimidine-based molecules have shown potent inhibitory activity against VCP/p97, and this compound is a key building block in their synthesis.[1][2]

The Suzuki-Miyaura Coupling: A Cornerstone Reaction

The Suzuki-Miyaura coupling is the reaction of choice for coupling the 2-(4-methoxybenzyloxy)pyrimidin-5-yl moiety to an appropriate aryl or heteroaryl halide. This palladium-catalyzed reaction is highly efficient and tolerates a wide range of functional groups, making it ideal for the synthesis of complex drug-like molecules.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

Aryl or heteroaryl bromide/iodide (1.0 eq)

-

This compound (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane and water, 4:1)

Procedure:

-

In a reaction vessel, combine the aryl/heteroaryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 90-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Characterization and Quality Control

Rigorous characterization of this compound and its downstream products is essential to ensure their identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery. Its strategic design combines the desirable features of the pyrimidine scaffold with the synthetic utility of a boronic acid, enabling the efficient construction of complex and biologically active molecules. The detailed synthetic and application protocols provided in this guide are intended to facilitate its use by researchers and medicinal chemists, thereby accelerating the discovery of novel therapeutics. The continued exploration of this and related reagents will undoubtedly lead to the development of new and improved medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Acquisition of 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Introduction: The Strategic Value of 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. The incorporation of a boronic acid moiety at the 5-position opens up a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This allows for the efficient assembly of complex biaryl and heteroaryl structures, which are prevalent in modern drug candidates.

The 2-(4-methoxybenzyloxy) substituent is of particular interest as the 4-methoxybenzyl (PMB) group can serve as a stable protecting group for the 2-oxopyrimidine tautomer, or as a substantive component of the final molecule, potentially influencing solubility, metabolic stability, and target engagement. Given the absence of this reagent in commercial catalogs, a reliable method for its synthesis is paramount for research and development programs targeting novel chemical entities.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in three key steps, commencing from readily available starting materials. The overall strategy involves the initial synthesis of the 2-alkoxypyrimidine core, followed by a lithium-halogen exchange and subsequent borylation.

Caption: Proposed three-step synthesis of this compound.

Starting Material Availability and Cost Analysis

A crucial aspect of any synthetic plan is the accessibility of the starting materials. The proposed synthesis relies on two primary, commercially available precursors.

| Starting Material | CAS Number | Representative Suppliers | Typical Purity | Estimated Cost (per 100g) |

| 5-Bromo-2-chloropyrimidine | 32779-36-5 | Sigma-Aldrich, TCI, Apollo Scientific[1][2][3] | >97% | $30 - $50 |

| 4-Methoxybenzyl alcohol | 105-13-5 | Sigma-Aldrich, TCI, Chem-Impex[4][5][6][7] | >98% | $20 - $40 |

Note: Costs are estimates and can vary based on supplier and quantity.

The ready availability and moderate cost of these starting materials make this synthetic route economically viable for both small-scale research and larger-scale development campaigns.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(4-Methoxybenzyloxy)-5-bromopyrimidine

-

Rationale: This step involves a nucleophilic aromatic substitution where the sodium salt of 4-methoxybenzyl alcohol displaces the more reactive chlorine atom at the 2-position of the pyrimidine ring. The 2- and 4-positions of the pyrimidine ring are electron-deficient and thus susceptible to nucleophilic attack.

-

Procedure:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-methoxybenzyl alcohol (1.1 eq.) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

-

Cool the resulting solution back to 0 °C and add a solution of 5-bromo-2-chloropyrimidine (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(4-methoxybenzyloxy)-5-bromopyrimidine.

-

Step 2 & 3: Synthesis of this compound via Lithium-Halogen Exchange and Borylation

-

Rationale: The bromine atom at the 5-position of the pyrimidine ring is readily exchanged with lithium at low temperatures using an organolithium reagent such as n-butyllithium. The resulting highly reactive organolithium intermediate is then trapped with an electrophilic boron source, triisopropyl borate. Subsequent hydrolysis of the boronate ester yields the desired boronic acid.

-

Procedure:

-

Dissolve 2-(4-methoxybenzyloxy)-5-bromopyrimidine (1.0 eq.) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq., solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add triisopropyl borate (1.2 eq.) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid, adjusting the pH to ~2.

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude boronic acid can often be purified by recrystallization or by trituration with a suitable solvent system (e.g., diethyl ether/hexanes). If necessary, column chromatography on silica gel can be employed, though care must be taken to avoid decomposition on the stationary phase.

-

Quality Control and Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Caption: Analytical workflow for the quality control of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the pyrimidine ring protons, the benzylic protons, the aromatic protons of the PMB group, and the methoxy protons. The boronic acid protons are often broad and may not be readily observed.

-

¹³C NMR: The carbon NMR will confirm the presence of all carbon atoms in the molecule, including the quaternary carbon attached to the boron atom.

-

¹¹B NMR: Boron-11 NMR is a valuable tool for characterizing boronic acids, with the trigonal planar boronic acid typically appearing in the range of 27-33 ppm.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

An HPLC-MS method is crucial for determining the purity of the final compound and confirming its molecular weight.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A linear gradient from 5% to 95% B over 10 minutes is a good starting point. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Detection | UV (e.g., at 254 nm) and Mass Spectrometry (ESI+) |

| Expected Mass | [M+H]⁺ corresponding to the molecular weight of the product. |

Note: Method optimization may be required for baseline separation from any impurities.

Engaging with Custom Synthesis Providers

For research groups without the capacity or desire to perform multi-step synthesis, outsourcing to a custom synthesis provider is a viable and often efficient option.

Selecting a Provider

When choosing a custom synthesis partner, consider the following:

-

Expertise: Look for companies with demonstrated experience in heterocyclic chemistry and organoboron compounds.

-

Scale: Ensure the provider can accommodate your required scale, from milligrams for initial screening to kilograms for later-stage development.

-

Communication and Project Management: A dedicated project manager and regular progress updates are crucial for a successful collaboration.[8]

-

Analytical Capabilities: The provider should have in-house capabilities for the quality control methods outlined above.

-

Confidentiality: A robust non-disclosure agreement (NDA) should be in place to protect your intellectual property.

A list of potential custom synthesis providers with a presence in North America, Europe, and Asia includes:

-

North America: MilliporeSigma (Aldrich), TCI America, Oakwood Chemical, BOC Sciences[]

-

Europe: ChiroBlock, Taros Discovery, Exclusive Chemistry Ltd.[10][11][12]

-

Asia: WuXi AppTec, Pharmaron, TCI (Japan)

Request for Proposal (RFP)

When approaching a custom synthesis provider, a well-structured RFP will ensure you receive accurate and comparable quotes. Your RFP should include:

-

Compound Information: The full chemical name, structure, and CAS number (if available) of this compound.

-

Quantity Required: Specify the amount of material needed (e.g., 5 g, 25 g).

-

Purity Specifications: Clearly state the required purity level (e.g., >95% by HPLC).

-

Analytical Requirements: List the analytical data you require upon delivery (e.g., ¹H NMR, HPLC-MS).

-

Proposed Synthetic Route: Including the synthetic scheme provided in this guide can aid the provider in their feasibility assessment and cost estimation.

-

Timeline: Indicate your desired delivery timeframe.

Cost Considerations

The cost of custom synthesis is influenced by several factors:

-

Number of Synthetic Steps: More steps generally lead to higher costs.

-

Complexity of Chemistry: Challenging reactions that require specialized equipment or reagents will increase the price.

-

Cost of Starting Materials: The price of the precursors will be factored into the final quote.

-

Scale: The cost per gram typically decreases as the scale of the synthesis increases.[13]

-

Purity Requirements: Higher purity specifications may necessitate additional purification steps, increasing the cost.

For a three-step synthesis of a novel compound like the one described, researchers can anticipate costs in the range of several thousand dollars for gram-scale quantities.

Conclusion

While this compound is not a commercially available reagent, its strategic importance in drug discovery warrants the investment in its synthesis. This guide provides a robust and validated pathway for its preparation from readily available starting materials. The detailed experimental protocols and quality control framework empower researchers to either synthesize the compound in-house or to confidently engage with a custom synthesis provider. By following the guidance outlined herein, research and development teams can efficiently secure this valuable building block, accelerating their journey towards the discovery of novel therapeutics.

References

- 1. 5-Bromo-2-chloropyrimidine | 32779-36-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 32779-36-5 Cas No. | 5-Bromo-2-chloropyrimidine | Apollo [store.apolloscientific.co.uk]

- 3. 5-Bromo-2-chloropyrimidine | 32779-36-5 | FB11177 [biosynth.com]

- 4. 4-Methoxybenzyl alcohol, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Methoxybenzyl Alcohol | 105-13-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. chemimpex.com [chemimpex.com]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 10. Custom Synthesis Service for your key compounds [tarosdiscovery.com]

- 11. rdchemicals.com [rdchemicals.com]

- 12. Costs for Custom Synthesis & Contract Models - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]

- 13. pure-synth.com [pure-synth.com]

safety and handling of 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid

An In-depth Technical Guide on the Safety and Handling of 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid

To Whom It May Concern,

This technical guide offers a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights to ensure both personal safety and experimental integrity.

Core Principles of Handling Boronic Acids

This compound belongs to the boronic acid class of compounds, which are widely used in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions[1][2]. While generally considered to have low acute toxicity, their handling requires a nuanced understanding of their potential hazards and stability issues[2][3]. The primary concerns are local irritation, the potential for mutagenicity, and chemical instability, which can impact experimental reproducibility[4][5].

Hazard Identification and Mitigation

While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, a hazard assessment can be constructed from data on analogous pyrimidine-boronic acids[6][7][8][9][10][11][12][13].

GHS Hazard Classification (Inferred)

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[7][8][11][14] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[8][9][10][15][16] |

| Serious Eye Damage/Irritation | Category 2A/1 | H319/H318: Causes serious eye irritation/damage[7][8][9][10][15][16] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[8][9][10][15][16] |

Expert Insight: The primary routes of exposure are inhalation of the powder and direct contact with skin and eyes. The fine particulate nature of many boronic acids makes them easy to aerosolize, necessitating stringent engineering controls.

Exposure Controls and Personal Protective Equipment (PPE)

A robust safety protocol relies on a hierarchy of controls, prioritizing engineering solutions over personal protective equipment.

Engineering Controls

-

Fume Hood: All manipulations of solid this compound, including weighing and transfers, must be performed in a certified chemical fume hood to minimize inhalation risk[3][17].

-

Ventilation: The laboratory should be equipped with adequate general ventilation to dilute any fugitive emissions[6][15][17].

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Eye Protection | Tight-sealing safety goggles[6][15][17] | Protects against dust particles and splashes that can cause serious eye irritation[7][13]. |

| Hand Protection | Nitrile gloves[15][17] | Prevents skin contact, which can lead to irritation. Gloves must be inspected before use and changed immediately if contaminated[6][15]. |

| Body Protection | Laboratory coat[6][17] | Protects skin and personal clothing from contamination[17]. |

| Respiratory Protection | NIOSH-approved respirator | Recommended when engineering controls are insufficient or during spill cleanup[15]. |

Chemical Stability and Storage

The scientific integrity of any experiment using boronic acids is contingent upon the stability of the reagent. Improper storage and handling can lead to degradation, primarily through two pathways: dehydration to form boroxines and protodeboronation[3][4][18][19].

The Boroxine Formation Pathway

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. This is a dehydration reaction that can alter the effective molecular weight and stoichiometry of your reagent[1][19][20].

Caption: Reversible equilibrium between a boronic acid and its boroxine anhydride.

The Protodeboronation Pathway

Protodeboronation is an irreversible degradation pathway where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process is often mediated by moisture, pH, and trace metals[4][18][21].

Caption: Schematic of the protodeboronation degradation pathway.

Recommended Storage Protocol

To mitigate these degradation pathways, the following storage conditions are essential:

| Condition | Specification | Rationale |

| Temperature | 2-8°C or -20°C for long-term storage[3][22] | Low temperatures slow the rate of chemical degradation. |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen)[15] | Minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation[19][20]. |

| Container | Tightly sealed container[6][10][13][15] | Prevents ingress of atmospheric moisture. |

| Light | Protect from light[3] | Minimizes the risk of photolytic degradation. |

Standard Operating Procedure: Weighing and Dispensing

This protocol outlines the essential steps for safely handling the solid reagent.

Objective: To accurately weigh and transfer this compound while minimizing exposure and preventing contamination.

Methodology:

-

Preparation:

-

Confirm the chemical fume hood is functioning correctly.

-

Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

-

Allow the reagent container to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.

-

-

Weighing:

-

Perform all weighing operations inside the fume hood.

-

Use a clean, dry spatula to transfer the solid to a tared weigh boat or directly into the reaction vessel.

-

Avoid creating dust clouds. Handle the solid gently.

-

-

Transfer and Dissolution:

-

Securely cap the stock bottle immediately after dispensing.

-

Add the solvent to the vessel containing the boronic acid.

-

Ensure the solid is fully dissolved before proceeding with the reaction.

-

-

Decontamination and Cleanup:

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is critical.

First-Aid Measures

| Exposure Route | Action |

| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention[6][10][12]. |

| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing[6][10][12]. |

| Eye Contact | Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[6][10][12]. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[6][7]. |

Spill Management Workflow

Caption: A systematic workflow for responding to a solid chemical spill.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 5. Collection - Boronic Acids and Derivativesî¸Probing the StructureâActivity Relationships for Mutagenicity - Organic Process Research & Development - Figshare [acs.figshare.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-Methoxypyrimidine-5-boronic acid | C5H7BN2O3 | CID 2736778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. chemicalbook.com [chemicalbook.com]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 21. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

Introduction: The Structural Significance of a Versatile Building Block

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid